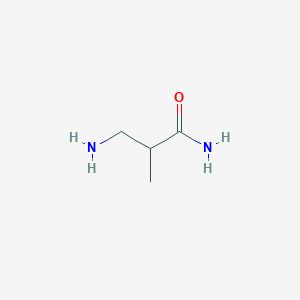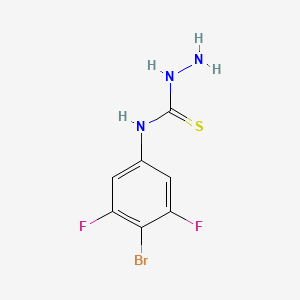
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane is an organic compound characterized by the presence of a chloromethyl group attached to a benzyl ring, which is further connected to a methoxydisulfane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane typically involves the reaction of 4-(chloromethyl)benzyl chloride with sodium methoxydisulfane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane moiety to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Amines, thiols; conditions: solvents like dichloromethane, room temperature to 40°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a cross-linking agent in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism by which 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane exerts its effects involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, disrupting normal cellular functions. The disulfane moiety can also undergo redox reactions, generating reactive sulfur species that can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-(Chloromethyl)benzyl)-2-methoxysulfane
- 1-(4-(Chloromethyl)benzyl)-2-ethoxydisulfane
- 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfide
Comparison: 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane is unique due to its specific combination of a chloromethyl group and a methoxydisulfane moiety. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, making it more suitable for certain applications compared to its ethoxy or sulfide analogs.
Eigenschaften
Molekularformel |
C9H11ClOS2 |
|---|---|
Molekulargewicht |
234.8 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H11ClOS2/c1-11-13-12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
YONHNUXEKDOSOO-UHFFFAOYSA-N |
Kanonische SMILES |
COSSCC1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



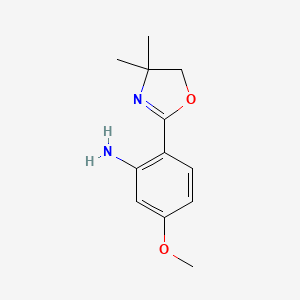


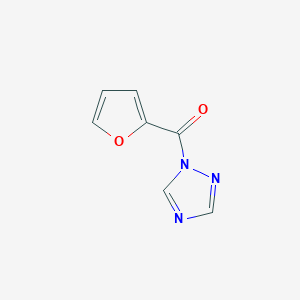
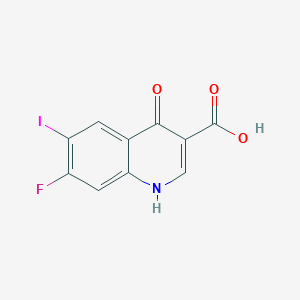
![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)

![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
